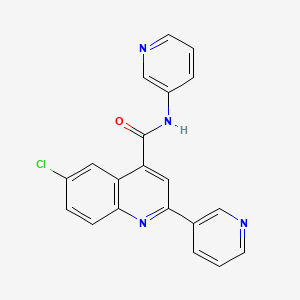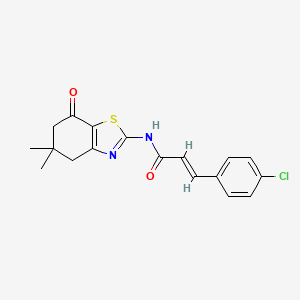![molecular formula C17H17BrN2O2S4 B4563678 5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4563678.png)
5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Overview
Description
5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazole ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Scientific Research Applications
5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method includes the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction involves the coupling of a bromophenyl derivative with a thiazole precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or the bromophenyl group.
Mechanism of Action
The mechanism of action of 5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s bromophenyl group can also participate in binding interactions, enhancing its overall activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-[(4-BROMOPHENYL)(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)METHYL]-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-[(4-bromophenyl)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)methyl]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S4/c1-3-19-14(21)12(25-16(19)23)11(9-5-7-10(18)8-6-9)13-15(22)20(4-2)17(24)26-13/h5-8,11-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQBOACRMXDGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=S)C(C2C(=O)N(C(=S)S2)CC)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromophenyl)-N'-[4-(4-butylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4563605.png)
![(E)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B4563607.png)
![N-[4-(AZEPANE-1-SULFONYL)PHENYL]-4-ACETAMIDOBENZAMIDE](/img/structure/B4563609.png)
![ETHYL (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4563612.png)
![N-[2-(cinnamoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B4563620.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoacrylamide](/img/structure/B4563646.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4563656.png)
![Methyl 2-[({4-[(4-chlorophenyl)sulfamoyl]phenyl}carbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4563671.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4563688.png)
![ethyl 2-({[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4563690.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4563707.png)
